molecular formula C₂₉H₄₇BrO₃ B030692 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate CAS No. 1258-07-7

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate

Cat. No.: B030692
CAS No.: 1258-07-7
M. Wt: 523.6 g/mol
InChI Key: YEACHZHDRMYMDK-FMSSLCCRSA-N
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Description

. This compound is characterized by the presence of a bromine atom at the 5alpha position, an epoxy group at the 6,19 positions, and an acetate group at the 3beta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include bromination, epoxidation, and acetylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. Epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA). Finally, the acetylation is performed using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate involves its interaction with specific molecular targets and pathways. The bromine atom and epoxy group play crucial roles in its reactivity and biological activity. The compound can modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Bromo-6,19-epoxycholestan-3beta-ol: Lacks the acetate group but shares similar structural features.

    6,19-Epoxycholestan-3beta-ol acetate: Lacks the bromine atom but has the epoxy and acetate groups.

    5alpha-Bromo-3beta-ol acetate: Lacks the epoxy group but has the bromine and acetate groups.

Uniqueness

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate is unique due to the combination of the bromine atom, epoxy group, and acetate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEACHZHDRMYMDK-FMSSLCCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)CO4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925272
Record name 5-Bromo-6,19-epoxycholestan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258-07-7
Record name 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-6,19-epoxycholestan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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